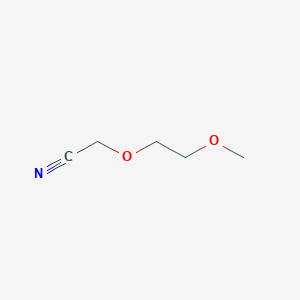

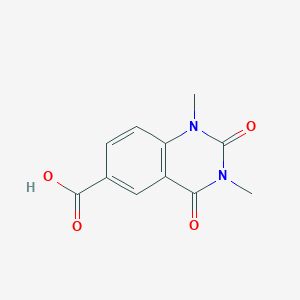

![molecular formula C13H23NO4 B2605442 N-Boc-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 946822-17-9](/img/structure/B2605442.png)

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

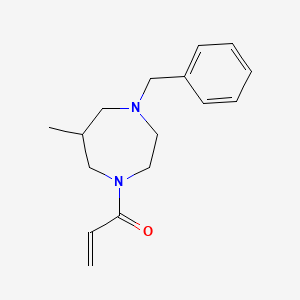

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, also known as Boc-protected spirocyclic amine, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by its spirocyclic structure, which consists of a bicyclic ring system with a spiro center and an amine functional group. The Boc-protected spirocyclic amine is a versatile compound that can be used in various chemical reactions, including asymmetric synthesis, drug discovery, and peptide synthesis.

科学的研究の応用

Synthetic Processes:

- The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, is a versatile bifunctional synthetic intermediate widely used in synthesizing organic chemicals, pharmaceutical intermediates, liquid crystals, and insecticides. An efficient synthesis method involves selective deketalization in acidic solution, with acetic acid as the catalyst, improving the yield and reducing reaction time significantly (Zhang Feng-bao, 2006).

- Novel spiro scaffolds, inspired by bioactive natural products, have been designed for drug discovery. These scaffolds contain two amino groups (one Boc-protected) and are positioned as ready-to-use building blocks for potential lead generation libraries. The synthesis involves robust methodologies like RCM (ring-closing metathesis) and bromine-mediated cyclization, showcasing the versatility and potential of spiro compounds in medicinal chemistry (I. D. Jenkins et al., 2009).

Catalysis and Protection Group Applications:

- The N-Boc group, akin to the one in N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, is integral in synthetic chemistry for amine protection. A new reagent, Boc-OASUD, has shown efficacy in preparing N-Boc-amino acids without racemization, offering improved stability and practicality compared to traditional reagents (B. L. Maheswara Rao et al., 2017).

- Heteropoly acid H3PW12O40 has been utilized as a highly efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines. This process demonstrates chemoselectivity and high yields, highlighting the importance of the N-Boc moiety in amine protection and peptide synthesis (A. Heydari et al., 2007).

Material Applications:

- Spiro compounds, similar to N-Boc-1,4-dioxaspiro[4.5]decan-8-amine, find applications in material sciences too. For instance, a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene has been synthesized, showing efficacy as a sorbent for azo dyes, demonstrating the role of spiro compounds in environmental chemistry (E. Akceylan et al., 2009).

特性

IUPAC Name |

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(15)14-10-4-6-13(7-5-10)16-8-9-17-13/h10H,4-9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEGZVKQDRMWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-1,4-dioxaspiro[4.5]decan-8-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea](/img/structure/B2605360.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605361.png)

![N'-[4-(3-methylphenoxy)butanoyl]pyridine-2-carbohydrazide](/img/structure/B2605365.png)

![3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2605366.png)

![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)